molecular formula C14H12N6O B2990194 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide CAS No. 1396685-34-9

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide

Cat. No.: B2990194
CAS No.: 1396685-34-9
M. Wt: 280.291
InChI Key: KWJVSZNPCOTQMP-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide is a chemical compound that features a pyrimidinyl group attached to a picolinamide moiety, with a 2-methyl-1H-imidazol-1-yl substituent. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide typically involves multiple steps, starting with the preparation of the core imidazole and pyrimidine rings

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas in the presence of a catalyst.

  • Substitution reactions can be carried out using nucleophiles such as amines or halides under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide can be used to study the interactions of heterocyclic compounds with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural similarity to other biologically active compounds makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other functional materials. Its versatility and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.

  • Pyrimidine derivatives: Compounds with pyrimidine rings are structurally related and often have overlapping properties.

  • Picolinamide derivatives: These compounds contain the picolinamide group and are used in various chemical and biological applications.

Uniqueness: N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-10-15-6-7-20(10)14-17-8-11(9-18-14)19-13(21)12-4-2-3-5-16-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJVSZNPCOTQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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